molecular formula C8H15NO6 B13906777 oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol

oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol

Katalognummer: B13906777
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: DOLXMVIFIDAIJN-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol is a compound that combines the properties of oxalic acid and a derivative of oxazepane. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula HOOC-COOH. It is a naturally occurring compound found in many plants and vegetables. The [(2S)-1,4-oxazepan-2-yl]methanol part of the compound is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol typically involves the reaction of oxalic acid with [(2S)-1,4-oxazepan-2-yl]methanol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using high-purity reagents and advanced equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions may be carried out under various conditions, such as different temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol has various scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a chelating agent, binding to metal ions and affecting their availability and activity. It may also interact with enzymes and other proteins, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol can be compared with other similar compounds, such as:

    Oxalic Acid: A simple dicarboxylic acid with similar chemical properties but lacking the oxazepane derivative.

    Oxazepane Derivatives: Compounds containing the oxazepane ring structure but with different functional groups attached.

    Other Dicarboxylic Acids: Compounds like malonic acid and succinic acid, which have similar chemical properties but different structures and reactivities.

Eigenschaften

Molekularformel

C8H15NO6

Molekulargewicht

221.21 g/mol

IUPAC-Name

oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol

InChI

InChI=1S/C6H13NO2.C2H2O4/c8-5-6-4-7-2-1-3-9-6;3-1(4)2(5)6/h6-8H,1-5H2;(H,3,4)(H,5,6)/t6-;/m0./s1

InChI-Schlüssel

DOLXMVIFIDAIJN-RGMNGODLSA-N

Isomerische SMILES

C1CNC[C@H](OC1)CO.C(=O)(C(=O)O)O

Kanonische SMILES

C1CNCC(OC1)CO.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.